molecular formula C26H28N2O3S B609124 ML207 CAS No. 1439374-67-0

ML207

Cat. No. B609124
M. Wt: 448.581
InChI Key: CYNJOLQNKYVWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML207 is a lipid storage inhibitor in Drosophila melanogaster.

Scientific Research Applications

Machine Learning in Physical Sciences

  • ML has significantly impacted physical sciences, including particle physics, cosmology, quantum computing, and chemical and material physics. The applications range from conceptual developments inspired by physical insights to methodological advancements in various domains of physics (Carleo et al., 2019).

Health-Related Applications in Low/Middle-Income Countries

  • ML's application in biomedical research extends to clinical and public health research, especially in low/middle-income countries (LMICs), where it supports and advances clinical medicine and public health (Carrillo-Larco et al., 2020).

ML in Metal-Organic Frameworks Research

  • ML methods have been effectively used in research on metal–organic frameworks (MOFs), aiding in predicting material properties and designing new structures (Chong et al., 2020).

Machine Learning in Seismology

  • ML techniques are increasingly being used in seismology for applications like earthquake detection, early warning, ground-motion prediction, and seismic tomography (Kong et al., 2018).

Machine Learning in Electromagnetics and Antenna Array Processing

  • The field of electromagnetics and antenna array processing is exploring ML methods, focusing on integrating known dynamics of systems under study (Martínez-Ramón et al., 2022).

Machine Learning in Arrhythmia and Electrophysiology

  • In cardiac electrophysiology, ML applications have seen rapid growth, particularly in automatic interpretation of ECGs and research on arrhythmia mechanisms (Trayanova et al., 2021).

Environmental Remote Sensing

  • ML and deep learning have been applied to environmental remote sensing, focusing on land cover mapping, environmental parameter retrieval, and data fusion (Yuan et al., 2020).

Machine Learning in Cancer Prognosis and Prediction

  • ML techniques have been utilized in cancer research for the development of predictive models and effective decision making, particularly in classifying cancer patients into high or low risk groups (Kourou et al., 2014).

Machine Learning in Soil Sciences

  • ML techniques have been adopted for analyzing soil data, particularly in developed countries, aiding in various aspects of soil science (Padarian et al., 2019).

Machine Learning in Environmental Pollution Research

  • ML methodology has been used in environmental pollution research, particularly in air pollution, and has potential in other aspects of environmental science (Liu et al., 2022).

properties

CAS RN

1439374-67-0

Product Name

ML207

Molecular Formula

C26H28N2O3S

Molecular Weight

448.581

IUPAC Name

4-Benzyl-N-(3,4-diethoxyphenethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide

InChI

InChI=1S/C26H28N2O3S/c1-3-30-23-11-10-19(16-24(23)31-4-2)12-14-27-26(29)22-17-25-21(13-15-32-25)28(22)18-20-8-6-5-7-9-20/h5-11,13,15-17H,3-4,12,14,18H2,1-2H3,(H,27,29)

InChI Key

CYNJOLQNKYVWTO-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(C=CS2)N1CC3=CC=CC=C3)NCCC4=CC=C(OCC)C(OCC)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML207;  ML-207;  ML 207;  LLI01-022

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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